molecular formula C16H18O2 B030893 rac-1-(3-Benzyloxyphenyl)-1-propanol CAS No. 49646-55-1

rac-1-(3-Benzyloxyphenyl)-1-propanol

Cat. No. B030893
CAS RN: 49646-55-1
M. Wt: 242.31 g/mol
InChI Key: WSOZXYQVQZECKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chiral compounds similar to “rac-1-(3-Benzyloxyphenyl)-1-propanol” often involves complex reactions that introduce or preserve stereochemical configurations. For instance, axially chiral racemic compounds have been synthesized through reactions involving di-Grignard reagents, followed by acid-catalyzed dehydration and oxidation steps to produce specific diastereomeric sulfoxides. Such processes are critical for obtaining high yields and maintaining the desired stereochemistry (Baker et al., 2012).

Molecular Structure Analysis

The molecular structure of “rac-1-(3-Benzyloxyphenyl)-1-propanol” and related compounds is characterized by X-ray diffraction methods, providing insights into their stereochemistry and molecular conformations. Structural analyses reveal how specific substituents and stereochemical configurations influence the overall molecular geometry, which is crucial for the compound's reactivity and properties (Baker et al., 2012).

properties

IUPAC Name

1-(3-phenylmethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-2-16(17)14-9-6-10-15(11-14)18-12-13-7-4-3-5-8-13/h3-11,16-17H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOZXYQVQZECKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591339
Record name 1-[3-(Benzyloxy)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-1-(3-Benzyloxyphenyl)-1-propanol

CAS RN

49646-55-1
Record name 1-[3-(Benzyloxy)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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